molecular formula C11H11BrN2 B8372618 4-Bromo-2-dimethylaminoquinoline

4-Bromo-2-dimethylaminoquinoline

Cat. No.: B8372618
M. Wt: 251.12 g/mol
InChI Key: GXDQKUMHPDKGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-dimethylaminoquinoline is a brominated quinoline derivative featuring a dimethylamino (-N(CH₃)₂) substituent at position 2 and a bromine atom at position 4. This compound is of interest in medicinal chemistry and organic synthesis due to the electronic and steric effects imparted by its substituents. The dimethylamino group is a strong electron-donating moiety, enhancing solubility in polar solvents and influencing reactivity in cross-coupling reactions. Bromine at position 4 provides a handle for further functionalization via nucleophilic substitution or transition metal-catalyzed reactions .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

4-bromo-N,N-dimethylquinolin-2-amine

InChI

InChI=1S/C11H11BrN2/c1-14(2)11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,1-2H3

InChI Key

GXDQKUMHPDKGHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent and Positional Isomers

4-Bromo-2-methylquinoline
  • Molecular Formula : C₁₀H₈BrN
  • Molecular Weight : 222.085 g/mol
  • The methyl group introduces steric hindrance but lacks the hydrogen-bonding capability of dimethylamino .
8-Bromo-2-methylquinoline
  • Molecular Formula : C₁₀H₈BrN
  • Molecular Weight : 222.085 g/mol
  • Key Differences : Bromine at position 8 instead of 4 alters electrophilic substitution patterns. The crystal structure exhibits π-π stacking (centroid distance: 3.76 Å), which may influence solid-state properties .
4-Chloro-8-bromo-2-phenylquinoline
  • Molecular Formula : C₁₅H₉BrClN
  • Molecular Weight : 318.6 g/mol
  • Key Differences: Chlorine at position 4 and bromine at 8 create a dihalogenated structure. The phenyl group at position 2 increases hydrophobicity compared to dimethylamino .
6-Bromo-2-isopropoxy-4-methylquinoline
  • Molecular Formula: C₁₃H₁₄BrNO
  • Molecular Weight : 280.16 g/mol
  • Key Differences: The isopropoxy group introduces steric bulk and ether-based polarity, contrasting with the basic dimethylamino group .

Functional Group Variations

Compound 2-Position Substituent 4-Position Substituent Key Properties
4-Bromo-2-dimethylaminoquinoline -N(CH₃)₂ Br High basicity, electron-donating, polar
4-Bromo-2-ethylquinoline -CH₂CH₃ Br Moderate steric hindrance, hydrophobic
6-Bromo-4-hydroxy-2-methylquinoline -CH₃ -OH Phenolic -OH enhances acidity (pKa ~4.84)

Physicochemical Properties

Property This compound (Inferred) 4-Bromo-2-methylquinoline 8-Bromo-2-methylquinoline
Melting Point ~200–220°C (estimated) 223–225°C (ethanol) Not reported
Solubility High in polar solvents (DMF, DMSO) Moderate in ethanol Low in water
Molecular Weight ~265.1 g/mol (C₁₁H₁₂BrN₂) 222.085 g/mol 222.085 g/mol

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